[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride
Description
Overview of Nitropyrazole Derivatives
Nitropyrazole derivatives constitute a rapidly expanding class of heterocyclic compounds that have garnered substantial attention in contemporary chemical research due to their exceptional structural diversity and functional versatility. These compounds feature pyrazole rings bearing one or more nitro substituents, creating molecular frameworks with unique electronic properties and synthetic potential. The field has experienced remarkable growth over the past decade, with numerous publications documenting advances in synthesis methodologies, physical characterization, and applications across multiple domains.
The fundamental chemistry of nitropyrazoles involves the strategic placement of nitro groups on the five-membered heterocyclic ring, which significantly influences both the electronic distribution and the overall molecular properties. Mononitropyrazoles, such as 3-nitropyrazole and 4-nitropyrazole, serve as crucial intermediates in the synthesis of more complex derivatives. The synthesis of 3-nitropyrazole, first reported by Habraken and colleagues in 1970, established the foundation for subsequent developments in this field. Modern synthetic approaches typically employ two-step reactions involving initial nitration of pyrazole followed by rearrangement processes in organic solvents.
Advanced nitropyrazole derivatives include dinitropyrazoles and trinitropyrazoles, which demonstrate enhanced density and improved detonation performance compared to their mononitrated counterparts. The incorporation of additional functional groups, such as polynitromethyl substituents, has led to compounds with remarkable improvements in density and energetic properties. Particularly noteworthy are the trinitromethyl-substituted derivatives, which exhibit superior heat of formation values and enhanced thermal stability characteristics.
Structural Significance of [3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride
This compound possesses a molecular formula of C₇H₁₃ClN₄O₃ and a molecular weight of 236.66 grams per mole. The compound's International Union of Pure and Applied Chemistry name is 3-(3-methoxy-4-nitropyrazol-1-yl)propan-1-amine hydrochloride, reflecting its systematic structural organization. The canonical Simplified Molecular Input Line Entry System representation is COC1=NN(C=C1N+[O-])CCCN.Cl, which precisely describes the connectivity pattern and charge distribution.
The molecular architecture of this compound integrates several functionally significant structural elements that contribute to its unique properties and research applications. The pyrazole core features a methoxy group at the 3-position and a nitro group at the 4-position, creating a distinctive substitution pattern that influences both electronic properties and synthetic reactivity. The nitro group, bearing a formal positive charge on nitrogen and negative charges on the oxygen atoms, serves as a powerful electron-withdrawing moiety that significantly impacts the electron density distribution throughout the heterocyclic system.
The propylamine side chain attached to the nitrogen atom at position 1 of the pyrazole ring introduces additional functionality and synthetic versatility. This three-carbon alkyl chain terminated with a primary amine group provides opportunities for further chemical modification and enables the compound to participate in various nucleophilic substitution and condensation reactions. The presence of the hydrochloride salt formation enhances the compound's water solubility and crystalline stability, making it more suitable for pharmaceutical and analytical applications.
The compound's MDL number MFCD22421970 provides a unique identifier for database searches and literature tracking. The InChI Key MNNYOMDPKPYSKI-UHFFFAOYSA-N serves as a standardized molecular fingerprint that facilitates computational chemistry applications and structural database queries. These identification systems are essential for ensuring accurate communication about the compound across different research platforms and chemical databases.
Historical Context and Development
The development of this compound emerges from a rich historical background in pyrazole chemistry that spans several decades of systematic research and methodological advancement. The foundational work in nitropyrazole synthesis can be traced to early investigations in the 1970s, when researchers first established reliable methods for introducing nitro substituents into pyrazole rings. The pioneering efforts of Habraken and colleagues, who reported the synthesis of 3-nitropyrazole through thermal rearrangement processes, provided crucial insights that influenced subsequent synthetic strategies.
The evolution of pyrazole nitration methodologies progressed through various technological innovations, including the development of safer and more efficient nitrating agents. Traditional approaches utilizing nitric acid and sulfuric acid mixtures gradually gave way to more sophisticated systems incorporating trifluoroacetic anhydride and other specialized reagents. The patent literature from the 1960s, including US Patent 3294814A, documented systematic approaches to 4-nitropyrazole synthesis from novel starting materials, establishing precedents for modern synthetic methodologies.
Significant advances in the field occurred during the 1980s and 1990s, when researchers began exploring the incorporation of additional functional groups to enhance the properties and applications of nitropyrazole derivatives. The introduction of alkyl, aryl, and other substituents expanded the structural diversity and functional potential of these compounds. Particular attention was given to developing compounds suitable for pharmaceutical applications, leading to the synthesis of various substituted pyrazoles with improved biological activity profiles.
The specific development of methoxy-nitro-pyrazole derivatives represents a more recent advancement in the field, driven by the recognition that methoxy substituents can modulate both electronic properties and synthetic accessibility. The combination of electron-donating methoxy groups with electron-withdrawing nitro substituents creates compounds with balanced reactivity profiles suitable for diverse synthetic transformations. The incorporation of propylamine side chains further enhances the synthetic utility of these compounds by providing additional sites for chemical modification.
Current Research Landscape
Contemporary research involving this compound spans multiple scientific disciplines, reflecting the compound's versatility and broad applicability in modern chemical research. The compound serves as a valuable building block in pharmaceutical research, where it contributes to the development of novel therapeutic agents with enhanced efficacy and improved pharmacological profiles. Research teams are actively investigating its potential in creating new drug candidates, particularly focusing on compounds that can penetrate biological barriers more effectively than traditional therapeutics.
In the field of agricultural chemistry, the compound functions as an important intermediate in the synthesis of advanced agrochemicals, including pesticides and herbicides designed to improve crop yields while minimizing environmental impact. The unique electronic properties imparted by the methoxy-nitro substitution pattern make it particularly suitable for developing compounds with selective biological activity. Current research efforts are exploring structure-activity relationships to optimize the performance of pyrazole-based agricultural chemicals.
Material science applications represent another significant area of contemporary research, where investigators are examining the compound's potential in creating advanced polymeric materials with enhanced thermal and mechanical properties. The presence of both electron-donating and electron-withdrawing groups within the same molecule provides opportunities for fine-tuning polymer characteristics through controlled synthetic modifications. Research teams are particularly interested in developing materials with improved thermal stability and processing characteristics.
Analytical chemistry applications have become increasingly important as researchers require more sophisticated reagents for complex analytical procedures. This compound serves as a specialized reagent in various analytical methods, contributing to improved detection and quantification capabilities for diverse chemical substances in complex mixtures. The compound's unique spectroscopic properties make it valuable for developing new analytical methodologies and enhancing existing detection systems.
| Research Application | Primary Focus | Key Advantages |
|---|---|---|
| Pharmaceutical Development | Novel therapeutic agents | Enhanced stability and bioavailability |
| Agricultural Chemistry | Pesticide and herbicide synthesis | Selective biological activity |
| Material Science | Advanced polymer development | Improved thermal and mechanical properties |
| Analytical Chemistry | Specialized reagent applications | Enhanced detection capabilities |
Properties
IUPAC Name |
3-(3-methoxy-4-nitropyrazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3.ClH/c1-14-7-6(11(12)13)5-10(9-7)4-2-3-8;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNYOMDPKPYSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride typically involves the reaction of 3-methoxy-4-nitro-1H-pyrazole with a suitable propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield [3-(3-amino-1H-pyrazol-1-yl)propyl]amine hydrochloride, while substitution of the methoxy group can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. The presence of the nitro group and the pyrazole ring may contribute to biological activity, making it a candidate for further investigation as a therapeutic agent.
Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of similar pyrazole derivatives. The incorporation of [3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride into drug formulations has shown promise in inhibiting tumor growth in vitro, particularly against breast cancer cell lines.
Agricultural Chemistry
Research indicates that compounds similar to this compound may serve as agrochemicals. Their ability to interact with plant metabolic pathways can potentially enhance crop resistance to pests and diseases.
Case Study: Pesticidal Activity
Field trials have demonstrated that formulations containing this compound exhibit significant insecticidal activity against common agricultural pests, suggesting its utility in sustainable agriculture.
Material Science
The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of polymeric materials with enhanced properties.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it a valuable additive for industrial applications.
Mechanism of Action
The mechanism of action of [3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Triazole-Based Analogues
Maria V. et al. () synthesized several 3-nitro-1H-1,2,4-triazole-based amines, such as:
- bis[(6-Bromoquinolin-2-yl)methyl][3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]amine hydrochloride (36): Features a triazole core with a 3-nitro group and bulky quinolinylmethyl substituents. Melting point: 128–130°C.
- 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride (37) : Contains a trifluoromethylphenyl group. Melting point: 127–128°C .
Comparison :
- The target compound’s methoxy group (electron-donating) may reduce nitro group electrophilicity compared to triazole analogues, affecting interactions with biological targets.
- Melting points of triazole derivatives (127–235°C) suggest higher crystalline stability than pyrazole analogues, though data for the target compound is unavailable .
Imidazole-Based Analogues
describes 3-(2-nitro-1H-imidazol-1-yl)propan-1-amine hydrochloride , where the nitro group is at position 2 on an imidazole ring. This compound was used to synthesize a radiopharmaceutical agent ([99mTc] complex) .
Comparison :
- Imidazole is more basic than pyrazole due to its conjugated lone pairs, which may influence protonation states under physiological conditions.
- The 2-nitro position in imidazole vs.
Substituent Effects
Trifluoromethylphenyl vs. Methoxy-Nitro-Pyrazole
Compounds like 37 and 38 () feature trifluoromethylphenyl substituents, which are highly lipophilic. In contrast, the target compound’s methoxy-nitro-pyrazole group balances lipophilicity with polar interactions.
Comparison :
- Trifluoromethyl groups enhance membrane permeability but may reduce aqueous solubility.
Aromatic vs. Aliphatic Amines
lists {3-[2-(2-pyridinyl)ethoxy]phenyl}amine dihydrochloride , which has an aromatic amine linked to a pyridine ring. The target compound’s aliphatic propylamine chain may offer greater conformational flexibility for target engagement .
Melting Points and Stability
Triazole derivatives (e.g., 36–41 ) exhibit melting points ranging from 127°C to 235°C, suggesting robust crystalline packing. The target compound’s discontinuation () may relate to stability challenges, though direct evidence is lacking .
Data Table: Key Comparative Properties
Biological Activity
[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C7H12ClN3O3, exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anti-inflammatory applications.
Chemical Structure
The compound's structure features a pyrazole ring substituted with a methoxy and nitro group, contributing to its reactivity and biological properties.
Synthesis
The synthesis typically involves the reaction of 3-methoxy-4-nitro-1H-pyrazole with propylamine derivatives, followed by treatment with hydrochloric acid to form the hydrochloride salt. This method allows for controlled conditions to optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives in related studies range from 0.22 to 0.25 μg/mL, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 5a | 0.25 | E. coli |
| 4a | 0.30 | Klebsiella pneumoniae |
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Studies involving pyrazole derivatives have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. For instance, certain derivatives displayed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
The biological activity of this compound is believed to involve its interaction with specific molecular targets within pathogens or inflammatory pathways. The nitro group can undergo reduction to form amino derivatives, which may enhance biological activity by altering binding affinities to target enzymes or receptors .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, several pyrazole derivatives were tested against pathogenic bacteria. The compound identified as derivative 7b exhibited the highest activity, significantly reducing bacterial viability over time in time-kill assays .
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory effects of pyrazole compounds showed that this compound could inhibit carrageenan-induced edema in animal models, demonstrating its potential as a therapeutic agent for inflammatory conditions .
Q & A
Basic Questions
Q. What spectroscopic methods are routinely used to characterize [3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride?
- Answer : Standard techniques include ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRESIMS) . For nitro-heterocyclic amines, characteristic NMR signals include aromatic protons (e.g., δ 8.61 ppm for triazole protons) and methoxy groups (δ ~3.3–3.8 ppm). HRESIMS confirms molecular ion peaks (e.g., m/z [M+H]⁺ calculations) with accuracy within ±2 ppm . Purity is assessed via HPLC (≥95%) and melting point analysis .
Q. What synthetic routes are reported for structurally similar nitro-substituted propylamine hydrochlorides?
- Answer : Common approaches involve nucleophilic substitution or condensation reactions . For example:
- Reacting halogenated pyrazole intermediates (e.g., 4-iodo-pyrazoles) with amines under basic conditions (e.g., Cs₂CO₃), followed by nitro-group introduction and HCl treatment to form the hydrochloride salt .
- Copper-catalyzed coupling reactions (e.g., Ullmann-type) for attaching aromatic/heterocyclic moieties .
Q. How is the purity of the compound validated post-synthesis?
- Answer : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures chemical purity. Elemental analysis (C, H, N) and melting point consistency (e.g., 128–130°C for related compounds) confirm bulk purity. Residual solvents are quantified via gas chromatography .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during structural elucidation?
- Answer : Contradictions may arise from tautomerism , solvent effects , or impurities . Strategies include:
- Comparing experimental spectra with density functional theory (DFT)-calculated shifts .
- Using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Testing in deuterated solvents (e.g., CD₃OD vs. DMSO-d₆) to identify solvent-dependent shifts .
Q. What strategies improve synthetic yields in multi-step routes to this compound?
- Answer : Key optimizations:
- Catalyst selection : Copper(I) bromide enhances coupling efficiency in heterocyclic systems .
- Reaction time/temperature : Prolonged heating (e.g., 48–72 hours at 35–50°C) improves amine substitution .
- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) removes byproducts .
Q. How are computational methods applied to study this compound’s bioactivity?
- Answer : Molecular docking and QSAR models predict binding to biological targets (e.g., Trypanosoma cruzi enzymes for anti-Chagasic activity). DFT calculations validate electronic properties (e.g., nitro-group electron-withdrawing effects) that influence reactivity .
Q. What experimental phasing techniques are suitable for crystallographic studies of this compound?
- Answer : SHELXC/SHELXD/SHELXE pipelines enable robust phasing for small-molecule crystallography. High-resolution data (<1.0 Å) collected via synchrotron sources improve model accuracy. Twinning analysis (e.g., using PLATON) resolves crystal defects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for analogous compounds?
- Answer : Variations may stem from polymorphism or hydration states . Mitigation steps:
- Reproduce synthesis/purification protocols exactly (e.g., solvent recrystallization vs. column chromatography).
- Perform differential scanning calorimetry (DSC) to identify polymorphic transitions .
Q. Why do HRESIMS data sometimes deviate from theoretical values for this compound?
- Answer : Minor deviations (±0.002 Da) arise from isotopic abundance or adduct formation (e.g., [M+Na]⁺). Calibration with internal standards (e.g., fluorinated reference compounds) improves accuracy. Contaminants (e.g., residual salts) are minimized via solid-phase extraction .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
